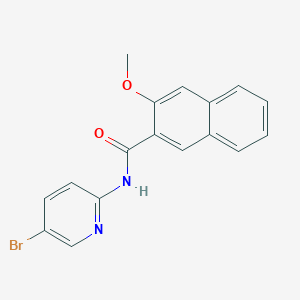
N-(5-bromopyridin-2-yl)-3-methoxynaphthalene-2-carboxamide
Descripción general
Descripción
N-(5-bromopyridin-2-yl)-3-methoxynaphthalene-2-carboxamide is an organic compound that belongs to the class of carboxamides. This compound features a naphthalene ring substituted with a methoxy group and a carboxamide group, which is further linked to a bromopyridine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-3-methoxynaphthalene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine-2-amine and 3-methoxynaphthalene-2-carboxylic acid.
Amidation Reaction: The carboxylic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated carboxylic acid then reacts with 5-bromopyridine-2-amine to form the desired carboxamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-bromopyridin-2-yl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the carboxamide can undergo reduction to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with various aryl or alkyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Coupling: Palladium catalysts and bases like K2CO3 (Potassium carbonate) in solvents like DMF (Dimethylformamide).
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of hydroxylated naphthalene derivatives.
Reduction: Formation of amine derivatives.
Coupling: Formation of biaryl or alkyl-aryl derivatives.
Aplicaciones Científicas De Investigación
N-(5-bromopyridin-2-yl)-3-methoxynaphthalene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Material Science: The compound is explored for its potential use in the development of organic electronic materials.
Mecanismo De Acción
The mechanism of action of N-(5-bromopyridin-2-yl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxamide group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-bromopyridin-2-yl)methanol
- N-(5-bromopyridin-2-yl)-2-bromoacetamide
- N-(5-bromopyridin-2-yl)-2-hydroxyacetamide
Uniqueness
N-(5-bromopyridin-2-yl)-3-methoxynaphthalene-2-carboxamide is unique due to the presence of both a naphthalene ring and a bromopyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-22-15-9-12-5-3-2-4-11(12)8-14(15)17(21)20-16-7-6-13(18)10-19-16/h2-10H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUOBULPEOCTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3569241.png)
![2-[N-(benzenesulfonyl)anilino]-N-pyridin-3-ylacetamide](/img/structure/B3569247.png)
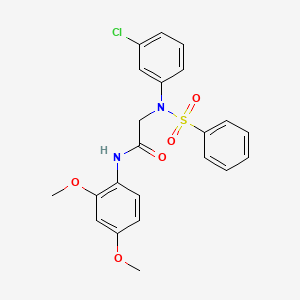
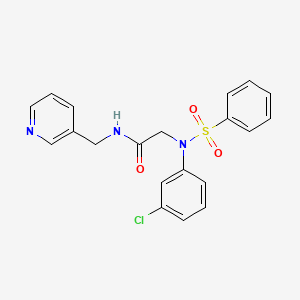
![2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3569264.png)
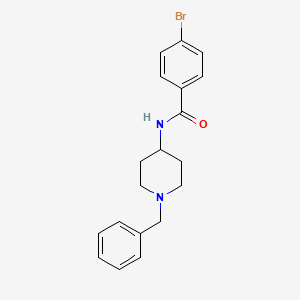
![1-(2-METHOXYPHENYL)-4-{3-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]BENZOYL}PIPERAZINE](/img/structure/B3569292.png)
![5-bromo-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B3569294.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methylbenzamide](/img/structure/B3569296.png)
![N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B3569305.png)
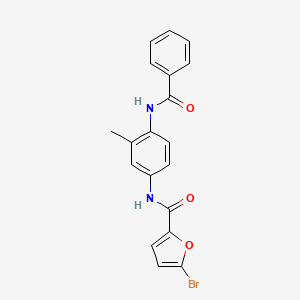
![N-[4-(benzoylamino)-3-methylphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B3569323.png)
